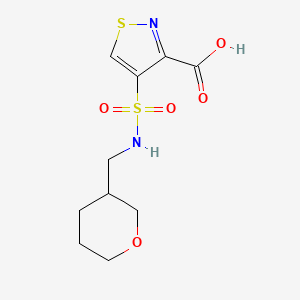![molecular formula C16H17N5O2 B6978629 3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6978629.png)
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one is a complex organic compound belonging to the class of triazolopyrimidines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The initial step involves the cyclization of appropriate precursors to form the triazole ring. This can be achieved through the reaction of hydrazine derivatives with nitriles under acidic or basic conditions.
Pyrimidine Ring Formation: The triazole intermediate is then subjected to further cyclization with suitable reagents to form the pyrimidine ring. This step often requires the use of strong acids or bases and elevated temperatures.
Substitution Reactions: The final step involves the introduction of the 3-methyl-2-oxo-3-phenylbutyl group. This can be accomplished through nucleophilic substitution reactions, where the triazolopyrimidine core reacts with the appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where substituents on the triazolopyrimidine ring are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s effects are mediated through binding to active sites or allosteric sites, altering the function of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-5-one: Similar structure but with a different position of the oxo group.
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-4-one: Another isomer with the oxo group at a different position.
Uniqueness
3-Methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
3-methyl-6-(3-methyl-2-oxo-3-phenylbutyl)triazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-16(2,11-7-5-4-6-8-11)12(22)9-21-10-17-14-13(15(21)23)18-19-20(14)3/h4-8,10H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNANAEMNHJHHJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)N=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethyl]piperidine-1-sulfonamide](/img/structure/B6978547.png)
![1-[4-[1-[(2-Methylpyridin-3-yl)methylamino]ethyl]phenyl]imidazolidin-2-one](/img/structure/B6978554.png)
![3-[(1-Methylcyclopropyl)sulfonylamino]thiolane-3-carboxylic acid](/img/structure/B6978561.png)

![Tert-butyl 4-(2-imidazol-1-ylethylamino)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978574.png)
![Tert-butyl 4-[(2-hydroxy-3-methoxypropyl)amino]-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B6978579.png)
![N-(3-ethoxy-2,6-difluorophenyl)-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978597.png)
![N-[2-(3-methylpyrazol-1-yl)phenyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide](/img/structure/B6978599.png)

![2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methoxy]-N-phenylbenzamide](/img/structure/B6978602.png)

![5-[2-(1,3-Benzodioxol-5-yl)ethyl]-3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]-5-methylimidazolidine-2,4-dione](/img/structure/B6978614.png)
![1-Methyl-2-[[3-(trifluoromethylsulfonyl)phenyl]methyl]-1,2,4-triazol-3-one](/img/structure/B6978619.png)

